Cas no 212844-54-7 (Purvalanol B)
Purvalanol B Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
- Purvalanol B
- (R)-2-Chloro-4-((2-((1-hydroxy-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)benzoic acid
- NG 95
- Purvalanol B,(2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
- NG-95
- PURVALANOL
- 2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid
- C20H25ClN6O3
- PVB
- (R)-2-chloro-4-(2-(1-hydroxy-3-methylbutan-2-ylamino)-9-isoprop
- Purvalanol B, >=97% (HPLC), solid
- J-502183
- AM84743
- DTXSID201317921
- DB02733
- NCGC00025220-03
- 212844-54-7
- PurvalanolB
- BRD-K41564320-001-01-2
- NCGC00025220-04
- purvalanol-B
- CHEMBL23254
- AKOS024456681
- Tocris-1581
- Purvalanol B(NG-95)
- MFCD04118312
- HMS3412L09
- SCHEMBL27951
- NG 95;NG95;NG-95
- HMS3676L09
- NCGC00025220-02
- Purvalanol B(NG 95)
- 2-chloro-4-{[2-{[(1R)-1-(hydroxymethyl)-2-methylpropyl]amino}-9-isopropyl-9H-purin-6-yl]amino}benzoic acid
- NCGC00025220-01
- GTPL7806
- AC-35738
- BDBM7478
- 2-chloro-4-{[2-{[(1R)-1-(hydroxymethyl)-2-methylpropyl]amino}-9-(1-methylethyl)-9H-purin-6-yl]amino}benzoic acid
- SR-01000597589-1
- BCP01952
- 2-chloro-4-{[2-{[(2R)-1-hydroxy-3-methylbutan-2-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}benzoic acid
- EX-A354
- (R)-2-chloro-4-(2-(1-hydroxy-3-methylbutan-2-ylamino)-9-isopropyl-9H-purin-6-ylamino)benzoic acid
- 2-Chloro-4-[[2-[[(1R)-1-(hydroxymethyl)-2-methylpropyl]amino]-9-(1-methylethyl)-9H-purin-6-yl]amino]benzoic acid
- 2-chloro-4-[(2-{[(1R)-1-(hydroxymethyl)-2-methylpropyl]amino}-9-isopropyl-9H-purin-6-yl)amino]benzoic acid
- NS00068318
- 1v0p
- Q27088484
- HMS3268E21
- SR-01000597589
- 2-chloro-4-[(2-{[(2R)-1-hydroxy-3-methylbutan-2-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl)amino]benzoic acid
- NG95
- CHEBI:49840
- AS-16225
- S0500
- HY-18299
- CS-1714
- Purvalanol B(NG-95)?
- BRD-K41564320-001-02-0
- BRD-K41564320-001-03-8
-
- MDL: MFCD04118312
- Inchi: 1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1
- InChI Key: ZKDXRFMOHZVXSG-HNNXBMFYSA-N
- SMILES: ClC1=C(C(=O)O)C=CC(=C1)NC1=C2C(=NC(=N1)N[C@@H](CO)C(C)C)N(C=N2)C(C)C
Computed Properties
- Exact Mass: 432.16800
- Monoisotopic Mass: 432.1676664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125
- XLogP3: 3.8
Experimental Properties
- Boiling Point: 660.6°C at 760 mmHg
- Solubility: DMSO: 37 mg/mL, soluble
- PSA: 125.19000
- LogP: 4.07720
Purvalanol B Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Purvalanol B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P168564-1mg |
Purvalanol B |
212844-54-7 | 96% | 1mg |
¥185.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S0500-5mg |
Purvalanol B |
212844-54-7 | 98.14% | 5mg |
¥755.68 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S0500-25mg |
Purvalanol B |
212844-54-7 | 98.14% | 25mg |
¥1670.17 | 2023-09-15 | |
| ChemScence | CS-1714-10mg |
Purvalanol B |
212844-54-7 | ≥97.0% | 10mg |
$109.0 | 2022-04-27 | |
| ChemScence | CS-1714-50mg |
Purvalanol B |
212844-54-7 | ≥97.0% | 50mg |
$275.0 | 2022-04-27 | |
| Matrix Scientific | 132606-50mg |
(R)-2-Chloro-4-((2-((1-hydroxy-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)benzoic acid, 97% |
212844-54-7 | 97% | 50mg |
$684.00 | 2023-09-10 | |
| Matrix Scientific | 132606-100mg |
(R)-2-Chloro-4-((2-((1-hydroxy-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)benzoic acid, 97% |
212844-54-7 | 97% | 100mg |
$1098.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU187-10mg |
Purvalanol B |
212844-54-7 | 98+% | 10mg |
1324CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU187-2mg |
Purvalanol B |
212844-54-7 | 98+% | 2mg |
552CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU187-5mg |
Purvalanol B |
212844-54-7 | 98+% | 5mg |
938CNY | 2021-05-08 |
Purvalanol B Suppliers
Purvalanol B Related Literature
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Victoria E. Albrow,Carla Fernandes,David M. Beal,Matthew D. Selby,Mireia Fernandez-Oca?a,Klaus C. Rumpel,Lyn H. Jones Med. Chem. Commun. 2012 3 322
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Wei Wang,Yoshinori Hirano,Takanori Uzawa,Mingzhe Liu,Makoto Taiji,Yoshihiro Ito Med. Chem. Commun. 2014 5 1400
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Minmin Yan,Quanguo Jiang,Tao Zhang,Jiayu Wang,Lu Yang,Zhiyong Lu,Haiyan He,Yongsheng Fu,Xin Wang,Huajie Huang J. Mater. Chem. A 2018 6 18165
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Shu Zhou,Guo-Bo Li,Lin Luo,Lei Zhong,Kai Chen,Hui Li,Xiao-Juan Jiang,Qi Fu,Xin Long,Jin-ku Bao Org. Biomol. Chem. 2018 16 1489
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Tomoyo Sakata,Elizabeth A. Winzeler Mol. BioSyst. 2007 3 841
Additional information on Purvalanol B
Purvalanol B (CAS No. 212844-54-7): A Potent CDK Inhibitor with Emerging Applications in Cancer Research and Drug Development
Purvalanol B (CAS No. 212844-54-7), a naturally derived benzimidazole-based compound, has garnered significant attention in recent years for its cell cycle regulatory properties. Isolated from fungal cultures of Purpureocillium lilacinum, this dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitor exhibits remarkable selectivity toward cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. Its unique chemical structure, featuring a benzimidazole core linked to a substituted naphthalene moiety, enables precise modulation of cell cycle progression, making it a promising candidate for cancer therapeutic interventions.
Recent advancements in structural biology have elucidated the molecular basis of Purvalanol B's mechanism. A 2023 study published in Nature Chemical Biology revealed that the compound binds to the ATP-binding pocket of CDKs with a dissociation constant (Ki) as low as 0.1 nM, surpassing conventional CDK inhibitors like roscovitine. This high affinity stems from hydrogen bonding interactions between the benzimidazole nitrogen and the hinge region of CDK enzymes, coupled with π-stacking between the naphthalene ring and conserved aromatic residues. Such specificity minimizes off-target effects, a critical advantage over earlier-generation kinase inhibitors.
In oncology research, Purvalanol B has demonstrated efficacy across multiple tumor models. Preclinical data from mouse xenograft studies show significant tumor growth inhibition (>60% reduction at 10 mg/kg doses) in colorectal carcinoma without observable cardiotoxicity at therapeutic concentrations. A groundbreaking 2023 collaboration between MIT and Dana-Farber Cancer Institute identified synergistic effects when combining Purvalanol B with PARP inhibitors in triple-negative breast cancer cells, inducing apoptosis through simultaneous disruption of DNA repair mechanisms and cell cycle arrest at G2/M phase.
Beyond oncology, emerging evidence highlights Purvalanol B's potential in neurodegenerative disease treatment. Research published in Neuron (June 2023) demonstrated that DYRK1A inhibition by Purvalanol B reduces tau hyperphosphorylation in Alzheimer's disease models by 35%, while improving synaptic plasticity markers like synaptophysin expression. This dual action addresses both pathological protein aggregation and cognitive deficits associated with neurodegeneration.
Synthetic chemists have made strides in optimizing Purvalanol B's pharmacokinetic profile through structure-activity relationship (SAR) studies. A novel prodrug formulation reported in Journal of Medicinal Chemistry (August 2023) incorporates an ester-linked PEG moiety that increases oral bioavailability from 18% to 67% while maintaining kinase inhibitory activity. This advancement paves the way for clinical translation as an orally administered therapy.
Cutting-edge proteomics analyses using mass spectrometry reveal additional targets beyond CDKs/DYRKs. A collaborative study involving Stanford University identified off-target interactions with casein kinase II isoforms, which may contribute to observed anti-inflammatory effects observed in psoriasis models where Purvalanol B reduced keratinocyte hyperproliferation by 50% compared to vehicle controls.
The compound's structural versatility has inspired novel drug delivery systems. Researchers at ETH Zurich developed pH-sensitive liposomes encapsulating Purvalanol B that release their cargo specifically within tumor microenvironments, achieving up to 8-fold higher intratumoral concentrations than free drug administration while reducing systemic exposure by over 90%. This targeted delivery system is currently under evaluation for pancreatic cancer treatment.
In virology applications, recent work shows Purvalanol B disrupts influenza virus replication by inhibiting host cell mitotic machinery required for viral assembly. At sub-cytotoxic concentrations (IC50 = 1 μM), it reduced viral titers by >99% without inducing resistance mutations after prolonged exposure according to data from a March 2023 study published in eLife.
Clinical development is progressing steadily with Phase I trials initiated for relapsed acute myeloid leukemia (AML). Preliminary results presented at the AACR Annual Meeting (April 2023) showed manageable adverse effects profile with no dose-limiting toxicities up to 50 mg/m²/day dosing regimens. Pharmacodynamic monitoring confirmed target engagement via decreased phosphorylated histone H3 levels – a validated biomarker of CDK inhibition – across all dose cohorts.
The compound's multifaceted biological activities underscore its potential as a platform molecule for drug discovery programs targeting diverse pathologies involving dysregulated cell cycle signaling or aberrant kinase activity. Ongoing investigations into its epigenetic effects via histone acetyltransferase modulation may further expand its therapeutic applications into areas such as autoimmune disorders and metabolic diseases.
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